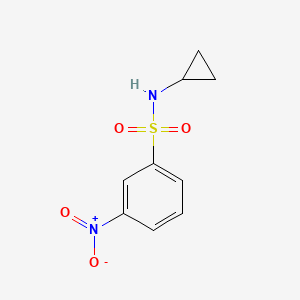

N-Cyclopropyl 3-nitrobenzenesulfonamide

Description

BenchChem offers high-quality N-Cyclopropyl 3-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl 3-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-11(13)8-2-1-3-9(6-8)16(14,15)10-7-4-5-7/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHCAIGIVXSRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388019 | |

| Record name | N-CYCLOPROPYL 3-NITROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401589-92-2 | |

| Record name | N-CYCLOPROPYL 3-NITROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Cyclopropyl 3-nitrobenzenesulfonamide (CAS 401589-92-2)

A Strategic Scaffold for Medicinal Chemistry and Proteomics[1]

Executive Summary & Core Identity

N-Cyclopropyl 3-nitrobenzenesulfonamide (CAS 401589-92-2) is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical libraries and chemical probes.[1] It serves as a "masked" aniline scaffold; the nitro group functions as a latent amino functionality, while the N-cyclopropyl sulfonamide moiety provides a metabolically stable, conformationally restricted pharmacophore often associated with improved kinase selectivity and oral bioavailability.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis, physicochemical profile, and downstream utility in drug discovery workflows.

1.1 Chemical Identity Table

| Parameter | Specification |

| CAS Number | 401589-92-2 |

| IUPAC Name | N-Cyclopropyl-3-nitrobenzenesulfonamide |

| Molecular Formula | C₉H₁₀N₂O₄S |

| Molecular Weight | 242.25 g/mol |

| SMILES | O=S(=O)(NC1CC1)C2=CC=CC(=O)=C2 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |

Physicochemical Profile & Structural Logic

In medicinal chemistry, the value of CAS 401589-92-2 lies in its specific structural balance.

-

The Cyclopropyl Motif: Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and shorter C-H bonds.[2] This results in enhanced metabolic stability against cytochrome P450 oxidation and a rigid steric bulk that often improves fit within hydrophobic pockets of enzymes (e.g., kinases, carbonic anhydrases).

-

The 3-Nitro Group: Positioned at the meta position relative to the sulfonamide, the nitro group withdraws electron density, increasing the acidity of the sulfonamide NH (pKa ~9-10). Crucially, it serves as a precursor to the 3-amino derivative, a versatile "warhead" for coupling reactions.

Table 1: Calculated Physicochemical Properties (In Silico)

| Property | Value | Significance in Drug Design |

| cLogP | ~1.2 - 1.5 | Optimal for lead-likeness; indicates good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~98 Ų | Well within the <140 Ų limit for oral bioavailability (Veber's Rules). |

| H-Bond Donors | 1 | The sulfonamide NH is a key donor for hydrogen bonding in active sites. |

| H-Bond Acceptors | 4 | Nitro and sulfonyl oxygens act as acceptors. |

Synthesis & Manufacturing Protocol

The synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide is a nucleophilic substitution reaction. The following protocol is designed for high purity (>98%) and scalability.

3.1 Reaction Logic

The reaction involves the attack of the nucleophilic nitrogen of cyclopropylamine on the electrophilic sulfur of 3-nitrobenzenesulfonyl chloride.

-

Critical Control Point: The reaction is exothermic. Temperature control (0°C) is vital to prevent bis-sulfonylation or hydrolysis of the sulfonyl chloride.

-

Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as an HCl scavenger to drive the equilibrium forward.

3.2 Step-by-Step Protocol

Reagents:

-

3-Nitrobenzenesulfonyl chloride (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 3-nitrobenzenesulfonyl chloride (e.g., 10 mmol) and dissolve in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Mix cyclopropylamine and Triethylamine in a separate vial with 10 mL DCM. Add this mixture dropwise to the main reaction flask over 20 minutes. Reasoning: Slow addition prevents thermal spikes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting sulfonyl chloride (high Rf) should disappear.

-

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA.

-

Wash with Saturated NaHCO₃ (2 x 30 mL) to remove acidic impurities.

-

Wash with Brine (1 x 30 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes) to yield the title compound.

Downstream Applications & Workflow

The primary utility of CAS 401589-92-2 is as an intermediate. The nitro group is almost exclusively reduced to an aniline to enable further scaffold elaboration.

4.1 Reduction to 3-Amino-N-cyclopropylbenzenesulfonamide

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Cleanest method; quantitative yield.

-

Method B (Chemoselective): SnCl₂·2H₂O in EtOH or Fe/NH₄Cl. Used if other reducible groups (e.g., alkenes) are present on the molecule in more complex derivatives.

4.2 Application in Fragment-Based Drug Discovery (FBDD)

Once reduced to the amine, the scaffold is coupled with:

-

Isocyanates → To form Ureas (common in VEGFR/Raf kinase inhibitors).

-

Carboxylic Acids → To form Amides .

-

Heterocyclic Halides → Via Buchwald-Hartwig amination.

Visualization: Synthesis & Application Pathway

The following diagram illustrates the lifecycle of this compound from raw materials to drug candidate.

Figure 1: Synthetic pathway transforming raw materials into the target intermediate and subsequent active pharmaceutical ingredients.

Strategic SAR Logic (Structure-Activity Relationship)

Why choose this specific scaffold? The diagram below explains the functional role of each part of the molecule in a biological context.

Figure 2: Structure-Activity Relationship (SAR) decomposition of the CAS 401589-92-2 scaffold.

Safety & Handling

-

Hazards: As a nitroaromatic sulfonamide, treat as a potential irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at +2°C to +8°C (Refrigerated) under inert gas. Keep dry.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Sulfur oxides).

References

-

Santa Cruz Biotechnology. N-Cyclopropyl 3-nitrobenzenesulfonamide (CAS 401589-92-2) Product Data.[1] Retrieved from

-

AK Scientific. Product Specification: N-Cyclopropyl 3-nitrobenzenesulfonamide.[3][1][4] Retrieved from

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual grounding on cyclopropyl utility).

-

PubChem. Compound Summary: 3-Nitrobenzenesulfonamide derivatives. Retrieved from

Sources

An In-depth Technical Guide to the Molecular Structure of N-Cyclopropyl-3-nitrobenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

N-Cyclopropyl-3-nitrobenzenesulfonamide stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural composition, featuring a confluence of a reactive nitroaromatic system, a versatile sulfonamide linkage, and a strained cyclopropyl moiety, presents a compelling scaffold for the development of novel therapeutic agents and functional materials. The inherent chemical functionalities suggest a rich landscape for chemical modification and exploration of its biological and material properties.

The sulfonamide group is a well-established pharmacophore, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs.[1] The aromatic nitro group, a potent electron-withdrawing entity, not only influences the electronic properties of the entire molecule but also serves as a synthetic handle for further chemical transformations. Moreover, the incorporation of a cyclopropyl ring is a recognized strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This guide provides a comprehensive technical overview of the molecular structure of N-Cyclopropyl-3-nitrobenzenesulfonamide, offering insights into its synthesis, and predicted physicochemical and spectroscopic properties.

Molecular Architecture and Physicochemical Properties

N-Cyclopropyl-3-nitrobenzenesulfonamide is characterized by the molecular formula C₉H₁₀N₂O₄S and a molecular weight of approximately 242.25 g/mol . The molecule's architecture is centered around a benzene ring substituted at the 1 and 3 positions with a sulfonamide and a nitro group, respectively. The sulfonamide nitrogen is further substituted with a cyclopropyl group.

A summary of its key identifiers and predicted properties is presented below:

| Identifier/Property | Value | Source |

| CAS Number | 401589-92-2 | [2] |

| Molecular Formula | C₉H₁₀N₂O₄S | [2] |

| Molecular Weight | 242.25 g/mol | |

| Appearance | Predicted to be a white to off-white or pale yellow solid | [1] |

| Solubility | Predicted to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone. | [1] |

| pKa | The sulfonamide proton is expected to be acidic, with a pKa influenced by the electron-withdrawing nitro group. |

Synthesis of N-Cyclopropyl-3-nitrobenzenesulfonamide: A Step-by-Step Protocol

The synthesis of N-Cyclopropyl-3-nitrobenzenesulfonamide is logically approached through a two-step process, commencing with the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, followed by its reaction with cyclopropylamine.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

The precursor, 3-nitrobenzenesulfonyl chloride, is synthesized via the electrophilic sulfonation of nitrobenzene followed by chlorination.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer and a dropping funnel, add chlorosulfonic acid.

-

Slowly add nitrobenzene dropwise to the chlorosulfonic acid, maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is heated to drive the sulfonation to completion.

-

The reaction mixture is then cooled, and thionyl chloride is added to convert the sulfonic acid to the sulfonyl chloride.

-

The reaction is carefully quenched by pouring it onto ice, leading to the precipitation of 3-nitrobenzenesulfonyl chloride.

-

The solid product is collected by filtration, washed with cold water, and dried.

Diagrammatic Representation of the Synthesis Workflow:

Caption: Workflow for the synthesis of 3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of N-Cyclopropyl-3-nitrobenzenesulfonamide

The final product is obtained by the nucleophilic substitution of the chloride in 3-nitrobenzenesulfonyl chloride by cyclopropylamine.

Experimental Protocol:

-

Dissolve 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane, in a reaction flask.

-

Add cyclopropylamine to the solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is recommended to neutralize the hydrochloric acid byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is washed with an acidic aqueous solution to remove excess amine and base, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N-Cyclopropyl-3-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography.

Diagrammatic Representation of the Final Synthesis Step:

Caption: Final step in the synthesis of N-Cyclopropyl-3-nitrobenzenesulfonamide.

Spectroscopic Characterization: A Predicted Profile

In the absence of experimentally acquired spectra for N-Cyclopropyl-3-nitrobenzenesulfonamide, a predicted spectroscopic profile can be constructed based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the sulfonamide proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.5 - 8.8 | m | 2H | Aromatic Protons (ortho to NO₂ and SO₂NHR) | Deshielded due to the strong electron-withdrawing effects of the adjacent nitro and sulfonamide groups. |

| 7.7 - 8.0 | t | 1H | Aromatic Proton (para to NO₂) | Deshielded by the nitro group, with coupling to the two ortho protons. |

| 7.5 - 7.7 | d | 1H | Aromatic Proton (para to SO₂NHR) | Deshielded by the sulfonamide group, with coupling to one ortho proton. |

| 2.5 - 2.8 | m | 1H | Cyclopropyl CH | Methine proton of the cyclopropyl group. |

| 0.6 - 1.0 | m | 4H | Cyclopropyl CH₂ | Diastereotopic methylene protons of the cyclopropyl group. |

| 5.0 - 6.0 | br s | 1H | Sulfonamide N-H | The chemical shift can be variable and concentration-dependent; may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reflect the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 148 - 150 | Aromatic C-NO₂ | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |

| 140 - 142 | Aromatic C-SO₂ | Quaternary carbon attached to the sulfonamide group. |

| 130 - 135 | Aromatic CH | Aromatic methine carbons. |

| 120 - 128 | Aromatic CH | Aromatic methine carbons. |

| 30 - 35 | Cyclopropyl CH | Methine carbon of the cyclopropyl group. |

| 5 - 10 | Cyclopropyl CH₂ | Methylene carbons of the cyclopropyl group, typically shifted upfield.[3] |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the nitro, sulfonamide, and aromatic groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3200 | N-H Stretch | Sulfonamide |

| 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl |

| 1550 - 1530 | Asymmetric N-O Stretch | Nitro group |

| 1360 - 1340 | Symmetric N-O Stretch | Nitro group |

| 1350 - 1310 | Asymmetric SO₂ Stretch | Sulfonamide |

| 1170 - 1150 | Symmetric SO₂ Stretch | Sulfonamide |

Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 242. Fragmentation patterns would likely involve the loss of the cyclopropyl group, the nitro group, and the SO₂ moiety.

Potential Applications and Future Directions

The unique structural features of N-Cyclopropyl-3-nitrobenzenesulfonamide suggest its potential utility in several areas of research and development:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The nitro group can be reduced to an amine, providing a point for further functionalization to explore structure-activity relationships for various biological targets.

-

Materials Science: The aromatic and polar nature of the molecule could be exploited in the design of new organic materials with interesting electronic or optical properties.

-

Chemical Biology: The compound could serve as a chemical probe to study biological pathways involving sulfonamide-binding proteins.

Conclusion

N-Cyclopropyl-3-nitrobenzenesulfonamide is a molecule with a rich chemical tapestry, offering numerous avenues for exploration. While detailed experimental data on its molecular structure remains to be fully elucidated in the public domain, this guide provides a robust, technically grounded framework for its synthesis and predicted structural characteristics. The convergence of a nitroaromatic ring, a sulfonamide linker, and a cyclopropyl group within a single molecular entity underscores its potential as a valuable building block in the ongoing quest for novel and effective chemical entities.

References

-

CP Lab Safety. N-Cyclopropyl 3-nitrobenzenesulfonamide, min 98%, 100 grams. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide

This guide provides a comprehensive overview of the synthetic pathway for N-Cyclopropyl 3-nitrobenzenesulfonamide, a key intermediate in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the selected methodology, ensuring a deep understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties, stemming from its inherent ring strain of approximately 27.6 kcal/mol, confer a range of desirable attributes to bioactive molecules.[1] The rigid three-membered ring can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target. Furthermore, the cyclopropyl ring can serve as a bioisostere for other functional groups, improving metabolic stability, reducing off-target effects, and enhancing brain permeability.[1] N-Cyclopropyl 3-nitrobenzenesulfonamide serves as a valuable building block for introducing this important functionality into more complex molecular architectures.

The Core Synthetic Strategy: Sulfonylation of Cyclopropylamine

The most direct and widely employed method for the synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide is the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and cyclopropylamine. This reaction is a classic example of sulfonamide bond formation, a cornerstone of organic synthesis.[2] The overall transformation is depicted below:

Caption: The primary synthetic route to N-Cyclopropyl 3-nitrobenzenesulfonamide.

The reaction proceeds via the nucleophilic attack of the nitrogen atom of cyclopropylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The presence of an acid scavenger, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Sourcing and Synthesis of Key Starting Materials

3-Nitrobenzenesulfonyl Chloride

This key electrophile is readily prepared on a laboratory and industrial scale via the electrophilic aromatic substitution of nitrobenzene. The process involves the reaction of nitrobenzene with chlorosulfonic acid, often with the subsequent addition of thionyl chloride to ensure complete conversion to the sulfonyl chloride. This method is known to produce high yields, typically in the range of 95-98%.[3][4]

A representative procedure involves the dropwise addition of nitrobenzene to an excess of chlorosulfonic acid at elevated temperatures (e.g., 112 °C), followed by stirring for several hours. After cooling, thionyl chloride is added, and the mixture is stirred until the evolution of gas ceases. The reaction is then quenched by pouring it into ice-water, which precipitates the 3-nitrobenzenesulfonyl chloride. The solid product is collected by filtration and washed.[5]

Cyclopropylamine

Cyclopropylamine is a commercially available reagent. For contexts where its synthesis is required, a common route is the Hofmann rearrangement of cyclopropanecarboxamide. This process involves treating the amide with an alkali metal hypohalite, such as sodium hypochlorite, in the presence of a strong base like sodium hydroxide.[6] This method provides a reliable pathway to this valuable primary amine.

Detailed Experimental Protocol for the Synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide

The following protocol is adapted from a well-established procedure for the synthesis of a closely related analogue, 4-chloro-N-((1S)-2-(3,4-difluorophenyl)cyclopropyl)-3-nitrobenzenesulfonamide, which demonstrates the general conditions for this type of transformation.[3] Researchers should optimize conditions as necessary for their specific setup and scale.

Materials and Equipment:

-

3-Nitrobenzenesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

-

Addition funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-nitrobenzenesulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane.

-

Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). In a separate flask, dissolve cyclopropylamine (1.1 eq) in anhydrous dichloromethane.

-

Reaction Execution: Cool the solution of 3-nitrobenzenesulfonyl chloride and triethylamine to 0 °C using an ice bath. Slowly add the cyclopropylamine solution dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The washing steps are critical to remove unreacted starting materials and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to afford the pure N-Cyclopropyl 3-nitrobenzenesulfonamide.

Characterization and Data

The synthesized N-Cyclopropyl 3-nitrobenzenesulfonamide should be characterized to confirm its identity and purity. The following table summarizes key physicochemical and spectroscopic data. Data for a closely related analogue, 4-chloro-N-((1S)-2-(3,4-difluorophenyl)cyclopropyl)-3-nitrobenzenesulfonamide, is provided as a reference.[3]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀N₂O₄S | [7] |

| Molecular Weight | 242.25 g/mol | [8] |

| Appearance | Expected to be a yellow solid | [3] |

| Yield | High (e.g., ~88% for an analogue) | [3] |

| Melting Point | Expected to be in a similar range to the analogue (170 °C) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons, the cyclopropyl methine proton, and the cyclopropyl methylene protons. For the analogue, aromatic protons appear at δ 8.62-6.78, and cyclopropyl protons at δ 1.70-0.55. | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons and cyclopropyl carbons. For the analogue, aromatic carbons appear at δ 149.0-113.7, and cyclopropyl carbons at δ 28.6, 22.1, and 13.5. | [3] |

| IR (cm⁻¹) | Expected characteristic peaks for -NH stretching (~3250), Ar-NO₂ (~1435), and SO₂ stretching (~1350 and ~1180). | [3] |

Mechanistic Rationale and Experimental Causality

-

Choice of Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert, dissolves both the sulfonyl chloride and the amine, and has a low boiling point, which facilitates its removal during work-up.

-

Role of the Base: The reaction produces one equivalent of HCl for every equivalent of sulfonamide formed. Triethylamine, a non-nucleophilic organic base, is used to neutralize this acid. This is crucial because the starting amine (cyclopropylamine) is also a base and would be protonated by the HCl, rendering it unreactive. By scavenging the acid, triethylamine ensures that the cyclopropylamine remains available to react with the sulfonyl chloride.

-

Temperature Control: The initial reaction is carried out at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. This helps to minimize the formation of side products.

-

Aqueous Work-up: The series of aqueous washes is a self-validating system for purification. The wash with 1 M HCl removes any remaining triethylamine (by forming the water-soluble hydrochloride salt) and unreacted cyclopropylamine. The saturated sodium bicarbonate wash neutralizes any residual acid and removes any remaining 3-nitrobenzenesulfonic acid (formed from hydrolysis of the sulfonyl chloride). The final brine wash helps to remove water from the organic layer before the drying step.

Logical Workflow of the Synthesis

The following diagram illustrates the logical flow of the experimental procedure, from reaction setup to the isolation of the pure product.

Caption: A step-by-step workflow for the synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide.

Conclusion

The synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide is a robust and high-yielding process that relies on fundamental principles of organic chemistry. By carefully controlling the reaction conditions and employing a systematic work-up procedure, this valuable building block can be prepared in high purity. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully incorporate this synthesis into their research and development programs.

References

-

Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. (2020). ACG Publications. Available at: [Link]

-

Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

- US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents.

- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents.

-

Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA. Available at: [Link]

-

In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2'-aminocyclopropyl)alanine biosynthesis - PMC - PubMed Central. (2021). Available at: [Link]

-

Us 5436370 | PDF | Acid | Chemical Reactions - Scribd. Available at: [Link]

-

Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2019). Available at: [Link]

- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. Available at: [Link]

-

Gold(I)-Catalyzed Ring Expansions of Unactivated Alkynylcyclopropanes to (E)-2-Alkylidenecyclobutanamines in the Presence of Sulfonamides. Available at: [Link]

- US4590292A - Process for the manufacture of cyclopropylamine - Google Patents.

-

N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | C28H26F3N5O3 | CID 71735120 - PubChem. Available at: [Link]

-

N-cyclopropyl-4-[6-[1-(3-fluoro-2-hydroxyphenyl)-1-hydroxyethyl] - PubChem. Available at: [Link]

Sources

- 1. In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2’-aminocyclopropyl)alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2 [smolecule.com]

N-Cyclopropyl 3-nitrobenzenesulfonamide: Synthetic Architecture & Pharmacophore Integration

Executive Summary & Chemical Profile

N-Cyclopropyl 3-nitrobenzenesulfonamide is a specialized synthetic intermediate used primarily in the development of bioactive small molecules. It serves as a "masked" aniline scaffold, where the nitro group acts as a precursor to a primary amine (via reduction), while the N-cyclopropyl sulfonamide moiety provides a metabolically stable, hydrophobic anchor.

This compound is critical in medicinal chemistry for two reasons:

-

Metabolic Stability: The cyclopropyl group resists N-dealkylation by Cytochrome P450 enzymes more effectively than linear alkyl chains (methyl/ethyl).

-

Geometric Vector: The meta (3-position) substitution pattern orients the sulfonamide and the nitro/amine groups at a 120° angle, creating a specific vector for ligand-protein interactions that differs significantly from para or ortho isomers.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | N-Cyclopropyl-3-nitrobenzenesulfonamide |

| Molecular Formula | C₉H₁₀N₂O₄S |

| Molecular Weight | 242.25 g/mol |

| Key Precursors | 3-Nitrobenzenesulfonyl chloride (CAS 121-51-7), Cyclopropylamine (CAS 765-30-0) |

| Role | Electrophilic Trap (Precursor) / Pharmacophore Fragment |

| Primary Utility | Kinase inhibitors, Antiviral agents (HCV), GPCR ligands |

Synthetic Methodology

The synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions), followed typically by a reduction step to unlock the aniline functionality.

Workflow Visualization

The following diagram illustrates the synthetic logic, moving from raw materials to the functionalized "warhead" precursor.

Figure 1: Synthetic pathway transforming the sulfonyl chloride precursor into the active aniline synthon.

Protocol A: Sulfonylation (The Core Synthesis)

Objective: Coupling of the sulfonyl chloride with the amine while suppressing bis-sulfonylation.

Reagents:

-

3-Nitrobenzenesulfonyl chloride (1.0 eq)[1]

-

Cyclopropylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-nitrobenzenesulfonyl chloride in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C using an ice bath.

-

Nucleophilic Attack: Mix Cyclopropylamine with the base (TEA). Add this mixture dropwise to the cooled sulfonyl chloride solution over 20 minutes.

-

Causality: Premixing the amine with base ensures that the HCl generated during the reaction is immediately scavenged, preventing the protonation of the unreacted cyclopropylamine (which would render it non-nucleophilic).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess amine/pyridine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Protocol B: Nitro Reduction (The Activation)

Objective: Selectively reduce the nitro group to an aniline without cleaving the sulfonamide bond or opening the cyclopropyl ring.

Recommended Method: Iron-Ammonium Chloride (Fe/NH₄Cl)

-

Why this method? Catalytic hydrogenation (H₂/Pd) carries a risk of opening the cyclopropyl ring (hydrogenolysis). The Fe/NH₄Cl method is chemoselective for nitro groups and spares the cyclopropyl moiety.

Step-by-Step Methodology:

-

Dissolve N-Cyclopropyl 3-nitrobenzenesulfonamide in a mixture of Ethanol and Water (3:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (approx. 80°C) for 1–2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides.

-

Isolation: Concentrate the filtrate. Extract with Ethyl Acetate.[4] The resulting 3-amino-N-cyclopropylbenzenesulfonamide is usually pure enough for subsequent coupling reactions.

Structural Biology & Pharmacophore Logic

Why choose this specific scaffold? The decision is rarely arbitrary; it is driven by Structure-Activity Relationship (SAR) data.

Mechanistic Logic Diagram

Figure 2: SAR rationale for the N-cyclopropyl-3-nitrobenzenesulfonamide scaffold.

-

The Cyclopropyl "Shield": Primary amines and simple alkyl-amines are prone to rapid oxidative metabolism. The cyclopropyl ring strain and steric bulk make the adjacent nitrogen less accessible to metabolic enzymes, prolonging the drug's half-life.

-

The Sulfonamide Anchor: The

group acts as a strong hydrogen bond acceptor, while the

Safety & Handling (E-E-A-T)

Trustworthiness Protocol:

-

3-Nitrobenzenesulfonyl chloride: This is a Lachrymator and causes severe skin burns (Corrosive, Category 1B). It reacts violently with water to form HCl and sulfonic acid.

-

Control Measure: Always handle in a fume hood.[2] Glassware must be bone-dry.

-

-

Cyclopropylamine: Highly flammable and toxic.

-

Control Measure: Keep away from ignition sources. Use essentially quantitative transfers to avoid residual vapors.

-

-

Waste Disposal: Aqueous layers from the reaction contain sulfonamides and should be treated as hazardous chemical waste, not flushed.

References

-

Sigma-Aldrich. 3-Nitrobenzenesulfonyl chloride Product Sheet. (Precursor sourcing and physical properties).[1][2][5] Link

-

Bertus, P., & Szymoniak, J. (2001).[6] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[6] (Context on cyclopropylamine synthesis). Link

-

Thermo Fisher Scientific. Safety Data Sheet: 3-Nitrobenzenesulfonyl chloride. (Safety and Handling protocols). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24855399 (3-Nitrobenzenesulfonyl chloride). Link

-

Li, J., et al. (2006). Synthesis of Cyclopropanesulfonamide Derivatives. Synlett. (Analogous chemistry for cyclopropyl sulfonamide formation). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-nitrobenzenesulfonyl Chloride | 121-51-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aozunasia.com [aozunasia.com]

- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

An In-depth Technical Guide to N-Cyclopropyl 3-nitrobenzenesulfonamide

This guide provides a comprehensive technical overview of N-Cyclopropyl 3-nitrobenzenesulfonamide, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the compound's synthesis, characterization, and potential utility.

Section 1: Introduction and Molecular Overview

N-Cyclopropyl 3-nitrobenzenesulfonamide is a synthetic organic compound featuring a cyclopropyl group attached to the nitrogen atom of a sulfonamide, which in turn is linked to a nitro-substituted benzene ring. The presence of the strained cyclopropyl ring, the electron-withdrawing nitro group, and the versatile sulfonamide linkage bestows upon this molecule unique chemical properties that make it a valuable building block in medicinal chemistry and materials science.[1]

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3][4] The nitroaromatic moiety often serves as a precursor for an amino group, opening pathways to further functionalization, or can be involved in specific biological interactions. The cyclopropyl group is known to introduce conformational rigidity and can modulate metabolic stability and binding affinity of a molecule to its biological target.[1]

Key Molecular Features:

-

Sulfonamide Core: Provides a scaffold for building diverse molecular architectures and potential for hydrogen bonding.

-

3-Nitro Phenyl Group: Strong electron-withdrawing group that influences the acidity of the sulfonamide N-H proton and the reactivity of the aromatic ring.

-

N-Cyclopropyl Group: Introduces a compact, rigid, and lipophilic substituent that can enhance binding to biological targets.

Table 1: Physicochemical Properties of N-Cyclopropyl 3-nitrobenzenesulfonamide

| Property | Value | Source |

| CAS Number | 401589-92-2 | [5] |

| Molecular Formula | C₉H₁₀N₂O₄S | |

| Molecular Weight | 242.25 g/mol | |

| Appearance | Expected to be a crystalline solid | |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like Dichloromethane and Ethanol.[6] |

Section 2: Synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide

The discovery of this molecule is not marked by a singular, seminal publication but rather its emergence as a readily synthesizable compound within the broader context of chemical exploration. The most direct and reliable method for its preparation is the reaction between 3-nitrobenzenesulfonyl chloride and cyclopropylamine.

2.1. Rationale for Synthetic Strategy

The chosen synthetic pathway is a classic nucleophilic substitution reaction at the sulfonyl group. This approach is favored due to the high reactivity of sulfonyl chlorides and the commercial availability of the starting materials.

-

3-Nitrobenzenesulfonyl Chloride: This starting material can be prepared by the sulfochlorination of nitrobenzene.[7][8][9] The nitro group at the meta position directs the chlorosulfonation to the desired position and activates the sulfonyl chloride for nucleophilic attack.

-

Cyclopropylamine: As the nucleophile, cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.[10][11] It is a primary amine, which readily participates in this type of reaction.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the cyclopropylamine, which would render it non-nucleophilic.

2.2. Experimental Protocol: Step-by-Step Synthesis

This protocol is a self-validating system, where successful execution of each step ensures the formation of the desired product, which is then confirmed by the characterization methods outlined in Section 3.

Step 1: Preparation of 3-Nitrobenzenesulfonyl Chloride (if not commercially available)

-

This can be achieved by reacting nitrobenzene with chlorosulfonic acid.[8][9] The reaction is typically heated, and upon completion, the product is isolated by pouring the reaction mixture onto ice, followed by filtration.[7]

Step 2: Reaction of 3-Nitrobenzenesulfonyl Chloride with Cyclopropylamine

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve cyclopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

-

Cool the solution of 3-nitrobenzenesulfonyl chloride to 0 °C using an ice bath.

-

Slowly add the cyclopropylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring. The dropwise addition is critical to control the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

The crude N-Cyclopropyl 3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

2.3. Visualization of the Synthetic Workflow

Caption: Synthetic workflow for N-Cyclopropyl 3-nitrobenzenesulfonamide.

Section 3: Structural Characterization and Validation

To ensure the identity and purity of the synthesized N-Cyclopropyl 3-nitrobenzenesulfonamide, a combination of spectroscopic techniques is employed. Each technique provides a unique piece of structural information, and together they serve to validate the final product.

Table 2: Expected Spectroscopic Data for N-Cyclopropyl 3-nitrobenzenesulfonamide

| Technique | Expected Signals | Rationale |

| ¹H NMR | - Aromatic protons in the 7.5-8.5 ppm region with characteristic splitting patterns for a 1,3-disubstituted benzene ring.- A multiplet for the methine proton of the cyclopropyl group.- Two multiplets for the diastereotopic methylene protons of the cyclopropyl group.- A signal for the N-H proton, which may be broad and its chemical shift can vary with concentration and solvent. | Provides information on the electronic environment and connectivity of protons in the molecule.[12] |

| ¹³C NMR | - Aromatic carbon signals in the 120-150 ppm range.- A signal for the methine carbon of the cyclopropyl group.- A signal for the methylene carbons of the cyclopropyl group.- The number of signals should correspond to the number of unique carbon atoms in the structure. | Confirms the carbon framework of the molecule.[12] |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (242.25 g/mol ).- Characteristic fragmentation patterns, such as the loss of the cyclopropyl group or the nitro group. | Determines the molecular weight and provides information about the structural fragments.[3][13] |

| Infrared (IR) Spectroscopy | - Asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group around 1350 cm⁻¹ and 1160 cm⁻¹.- N-H stretching vibration around 3300 cm⁻¹.- Asymmetric and symmetric stretching vibrations for the N=O bonds of the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹. | Identifies the key functional groups present in the molecule. |

Section 4: Potential Applications and Future Directions

While N-Cyclopropyl 3-nitrobenzenesulfonamide is not yet associated with a specific, widely recognized application, its structural motifs suggest several areas of potential utility for researchers.

-

Medicinal Chemistry: The compound can serve as a scaffold or an intermediate in the synthesis of more complex molecules with potential therapeutic activities. The sulfonamide core is a privileged structure in drug design, and the cyclopropyl and nitro groups offer opportunities for structure-activity relationship (SAR) studies.[1] For instance, similar sulfonamide-containing molecules have shown antibacterial and anticancer properties.[2][3]

-

Chemical Biology: It could be used as a chemical probe to study biological pathways where sulfonamides are known to be active.

-

Materials Science: The presence of the nitro group could allow for its incorporation into polymers or other materials where its electronic properties might be of interest.[6]

-

Organic Synthesis: The nitro group can be readily reduced to an amine, providing a handle for further chemical transformations and the synthesis of a diverse library of compounds.

Logical Relationship Diagram for Potential Applications

Caption: Potential application pathways for the title compound.

Section 5: Conclusion

N-Cyclopropyl 3-nitrobenzenesulfonamide represents a molecule with significant potential, stemming from the combination of its key structural features. This guide has provided a detailed, scientifically grounded framework for its synthesis and characterization. The presented protocols and analytical expectations are designed to be robust and reproducible, empowering researchers to confidently prepare and validate this compound. As the fields of drug discovery and materials science continue to evolve, the utility of such well-defined molecular building blocks will undoubtedly grow, and N-Cyclopropyl 3-nitrobenzenesulfonamide is well-positioned to contribute to future innovations.

References

-

PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. Available from: [Link]

-

Scribd. Us 5436370 | PDF | Acid | Chemical Reactions. Available from: [Link]

- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

ResearchGate. Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Available from: [Link]

-

National Institutes of Health. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. Available from: [Link]

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

-

Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available from: [Link]

-

National Institutes of Health. Isoflucypram | C19H21ClF3N3O | CID 66553206 - PubChem. Available from: [Link]

-

ResearchGate. Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. Available from: [Link]

-

PubMed. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available from: [Link]

-

PubMed. Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. Available from: [Link]

- Google Patents. US20090112021A1 - Preparation of cyclopropyl sulfonylamides.

-

National Institutes of Health. N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | C28H26F3N5O3 | CID 71735120 - PubChem. Available from: [Link]

-

National Institutes of Health. N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide - PubChem. Available from: [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

-

ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. Available from: [Link]

-

ResearchGate. Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Available from: [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2 [smolecule.com]

- 7. prepchem.com [prepchem.com]

- 8. scribd.com [scribd.com]

- 9. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 10. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 11. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Thermodynamic Solubility Profiling of N-Cyclopropyl 3-nitrobenzenesulfonamide

Executive Summary

N-Cyclopropyl 3-nitrobenzenesulfonamide (CAS 401589-92-2) is a critical intermediate in the synthesis of bioactive sulfonamide derivatives, often employed in the development of proteolytic inhibitors and herbicides.[1][2][3][4][5] Its utility in process chemistry is defined by its solid-state characteristics—specifically its high crystallinity and melting point (

This technical guide addresses the solubility landscape of this compound. While qualitative data indicates limited aqueous solubility and high solubility in polar aprotic solvents (DMSO, DMF), precise thermodynamic data is often proprietary. This guide provides a definitive experimental protocol for determining mole fraction solubility, supported by predictive thermodynamic modeling and a rigorous analysis of solute-solvent interactions.

Physicochemical Profile & Structural Analysis[1][6][7][8]

Understanding the solubility of N-Cyclopropyl 3-nitrobenzenesulfonamide requires dissecting its molecular architecture. The molecule features three distinct domains affecting its dissolution thermodynamics:

-

3-Nitrobenzene Core : An electron-withdrawing aromatic system that enhances crystal lattice energy (

- -

Sulfonamide Linker (

) : Acts as a hydrogen bond donor (NH) and acceptor (O), facilitating solubility in protic solvents like methanol and ethanol. -

Cyclopropyl Tail : A hydrophobic moiety that increases lipophilicity (LogP), limiting aqueous solubility while enhancing compatibility with chlorinated solvents.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value | Source/Method |

| CAS Number | 401589-92-2 | Verified |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 242.25 g/mol | Calculated |

| Physical State | Light yellow crystalline solid | Experimental [1] |

| Melting Point ( | Experimental [1] | |

| Density | Experimental [1] | |

| Predicted LogP | QSPR Modeling [2] | |

| Solubility (Qualitative) | Soluble: DMSO, DMF, AcetoneSlightly Soluble: Water, Hexane | Qualitative Screen [1] |

Experimental Methodology: Solubility Determination Protocol

To generate high-fidelity solubility data (mole fraction

Reagents and Setup[9][10]

-

Solute : N-Cyclopropyl 3-nitrobenzenesulfonamide (Purity

, recrystallized). -

Solvents : HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Water).

-

Equipment : Jacketed glass vessel (

), circulating water bath (

Workflow: Isothermal Saturation Method

-

Preparation : Add excess solid solute to

of solvent in the jacketed vessel. -

Equilibration : Stir continuously at the target temperature (e.g.,

) for 24 hours. The presence of undissolved solid must be visually confirmed to ensure saturation. -

Settling : Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

-

Sampling : Withdraw the supernatant using a syringe filter (

, pre-heated to -

Quantification : Dilute the aliquot and analyze via HPLC. Calculate mole fraction solubility (

).[6]

Self-Validation Check

-

Replicate Analysis : Perform

replicates. Relative Standard Deviation (RSD) must be -

Tyndall Effect : Use a laser pointer on the supernatant; if a beam path is visible, suspended micro-crystals are present (centrifuge required).

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be correlated using thermodynamic models to extract enthalpy (

Modified Apelblat Equation

The solubility of sulfonamides is best described by the semi-empirical Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility.[6]

- : Absolute temperature (K).

- : Empirical parameters derived from regression analysis.

Ideal Solubility (Reference Baseline)

To assess the solute-solvent interactions, compare experimental data (

-

Note: For N-Cyclopropyl 3-nitrobenzenesulfonamide, assume

based on structural analogs (sulfadiazine/nitrobenzene derivatives) if DSC data is unavailable [3].

Thermodynamic Parameters

Using the Van't Hoff analysis, the apparent thermodynamic functions are:

-

Enthalpy of Solution (

) : Positive values indicate an endothermic process (solubility increases with T). -

Gibbs Free Energy (

) :

Predicted Solubility Trends & Process Implications

Based on the "Like Dissolves Like" principle and data from isomeric nitrobenzenesulfonamides (e.g., N-cyclopropyl-2-nitrobenzenesulfonamide) [2, 4], the following solubility hierarchy is predicted for the 3-nitro isomer:

Solvent Hierarchy

-

Polar Aprotic (High Solubility) :

-

DMSO, DMF : Strong dipole-dipole interactions with the nitro group and hydrogen bonding with the sulfonamide NH.

-

Usage: Ideal for reaction solvents or initial stock solutions.

-

-

Polar Protic (Moderate Solubility) :

-

Acetone, Ethyl Acetate : Good solubility due to H-bond acceptance.

-

Methanol, Ethanol : Moderate solubility; temperature-dependent. Often used as anti-solvents in crystallization when mixed with water.

-

-

Non-Polar / Aqueous (Low Solubility) :

-

Water : Very low (

mole fraction) due to the hydrophobic cyclopropyl and aromatic rings dominating the polar sulfonamide group. -

Hexane/Heptane : Negligible solubility.[7]

-

Crystallization Strategy

-

Cooling Crystallization : Effective in Ethanol or Isopropanol. The steep solubility curve (high

) suggests yield can be maximized by cooling from -

Anti-Solvent Crystallization : Dissolve in Acetone/DMSO, then slowly add Water to precipitate the pure Form I polymorph.

References

-

National Analytical Corporation . Product Specification: N-Cyclopropyl 3-nitrobenzenesulfonamide (CAS 401589-92-2).[1][3][8] TradeIndia/Chemical Manufacturers. Link

-

Smolecule . N-cyclopropyl-2-nitrobenzenesulfonamide: Structure and Solubility Profile. Smolecule Compound Database. Link

-

Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5). Link

-

PubChem . Compound Summary: N-Cyclopropyl-3-nitrobenzenesulfonamide.[1][2][3][4][5][8][9][10] National Library of Medicine. Link

-

Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data. Link

Sources

- 1. echemi.com [echemi.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. 96-59-3|4-Chloro-N-isopropyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. download [amadischem.com]

- 5. 2-Amino-4- pyrimidinecarbonitrile Supplier in Mumbai, 2-Amino-4- pyrimidinecarbonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 6. researchgate.net [researchgate.net]

- 7. एन-साइक्लोप्रोपिल 3-नाइट्रोबेनजीनसुल्फोनामाइड सबसे अच्छी कीमत पर मुंबई में | नेशनल एनालिटिकल कारपोरेशन केमिकल डिवीज़न [tradeindia.com]

- 8. Cyclopropanamine | CAS#:765-30-0 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. 1449412-80-9|4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to N-Cyclopropyl 3-nitrobenzenesulfonamide: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl 3-nitrobenzenesulfonamide is a synthetic organic compound that has garnered interest within the realms of medicinal chemistry and drug discovery. Its molecular architecture, featuring a cyclopropyl group, a nitroaromatic ring, and a sulfonamide linkage, presents a unique combination of steric and electronic properties. The strained cyclopropyl ring can impart conformational rigidity and improved metabolic stability to drug candidates, while the nitrobenzenesulfonamide moiety can serve as a versatile scaffold for constructing more complex molecules, including potential kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of the safety, handling, and synthetic considerations for N-Cyclopropyl 3-nitrobenzenesulfonamide to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 401589-92-2 | |

| Molecular Formula | C₉H₁₀N₂O₄S | |

| Molecular Weight | 242.25 g/mol | [4] |

| Appearance | Likely a solid (based on related compounds) | N/A |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | [5] |

Hazard Identification and Toxicology

GHS Hazard Classification (Anticipated based on similar compounds):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)

Toxicological Profile:

-

Acute Toxicity: The acute toxicity of N-Cyclopropyl 3-nitrobenzenesulfonamide has not been thoroughly investigated. However, related nitroaromatic compounds and sulfonamides can exhibit toxicity.[7][8] In vitro studies on hydroxylamine metabolites of sulfonamides have shown dose-related toxicity to lymphocytes.[6]

-

Chronic Toxicity: No data is currently available on the chronic toxicity of this specific compound.

-

Mutagenicity and Carcinogenicity: The mutagenic and carcinogenic potential of N-Cyclopropyl 3-nitrobenzenesulfonamide has not been determined. However, some nitroaromatic compounds are known to have mutagenic properties. Quantitative Structure-Activity Relationship (QSAR) models for nitrobenzenes suggest that the toxicity can be predicted based on molecular descriptors.[7][9][10][11]

Exposure Controls and Personal Protection

Given the potential hazards, strict adherence to appropriate exposure controls and the use of personal protective equipment (PPE) are mandatory when handling N-Cyclopropyl 3-nitrobenzenesulfonamide.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or punctures before use.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider using a chemical-resistant apron.

-

Respiratory Protection: If working outside of a fume hood is unavoidable and there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage

Handling

-

Avoid Dust Formation: N-Cyclopropyl 3-nitrobenzenesulfonamide is likely a powder. Handle it carefully to avoid generating dust.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Solutions: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[12]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[13]

Reactivity and Stability

The reactivity of N-Cyclopropyl 3-nitrobenzenesulfonamide is dictated by its three main functional components: the nitroaromatic ring, the sulfonamide linkage, and the cyclopropyl group.

-

Reaction with Acids: Sulfonamides can be hydrolyzed under acidic conditions, although this often requires harsh conditions.[14] The reaction typically involves cleavage of the S-N bond.

-

Reaction with Bases: The sulfonamide proton is weakly acidic and can be deprotonated by strong bases.[13] Hydrolysis can also occur under basic conditions, potentially proceeding through different mechanisms depending on the substitution pattern.[15]

-

Thermal Stability: While specific data is not available, nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.

-

Photodegradation: Nitroaromatic compounds are known to undergo photodegradation in the presence of UV light, which can lead to the formation of various byproducts, including nitrous acid.[16][17][18][19][20]

Emergency Procedures

Spills

-

Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for waste disposal. Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and then wash with soap and water.

-

Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area and contact the institution's environmental health and safety department.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

Waste containing N-Cyclopropyl 3-nitrobenzenesulfonamide must be treated as hazardous waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste containing this compound in a separate, labeled waste container. Do not mix with other waste streams unless compatibility is known.

-

Disposal Method: Dispose of all waste through your institution's hazardous waste management program.

Experimental Protocol: Synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide

This protocol is based on the general reaction of a sulfonyl chloride with an amine.[5][21]

Reaction Scheme:

A representative synthetic workflow.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Amine: To the stirred solution, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath. Slowly add cyclopropylamine (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cyclopropyl 3-nitrobenzenesulfonamide.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Applications in Drug Development

The N-cyclopropyl 3-nitrobenzenesulfonamide scaffold is of interest in drug discovery due to the favorable properties imparted by its constituent groups.

-

Cyclopropyl Moiety: The cyclopropyl group is a bioisostere for various functional groups and can enhance metabolic stability, increase potency by providing conformational constraint, and modulate physicochemical properties.[1][2][3]

-

Sulfonamide Group: The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial, and anticancer drugs.[22][23][24]

-

Kinase Inhibition: Sulfonamide-containing compounds have been explored as inhibitors of various kinases, which are important targets in oncology and other diseases.[25][26][27][28] The N-cyclopropyl 3-nitrobenzenesulfonamide scaffold could serve as a starting point for the design of novel kinase inhibitors.

Logical relationship of the scaffold's components to its potential in drug development.

Conclusion

N-Cyclopropyl 3-nitrobenzenesulfonamide is a compound with significant potential in medicinal chemistry research. A thorough understanding of its safety and handling requirements is paramount for its use in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can safely harness the synthetic utility of this compound in the development of novel therapeutic agents.

References

- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.

- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.

- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.

- Sulfonamide Degrad

- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.

- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?

- Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.

- Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radi

- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.

- Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis.

- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI.

- N-Cyclopropyl 3-nitrobenzenesulfonamide | CAS 401589-92-2 | SCBT. Santa Cruz Biotechnology.

- Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed.

- QSAR prediction of toxicity of nitrobenzenes. PubMed.

- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.

- In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed Central.

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed.

- Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Taylor & Francis Online.

- Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2. Smolecule.

- In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. FULIR.

- Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central.

- Preparation of cyclopropyl sulfonylamides.

- QSAR study in terms of conceptual density functional theory based descriptors in predicting toxicity of nitrobenzenes towards Tetrahymena pyriformis. CORE.

- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.

- Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed.

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF.

-

Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][14][15][29]triazines. PubMed.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- New and easy route to primary cyclopropylamines

- Strong Bases. SACHEM, Inc..

- Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. MDPI.

- Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.

- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic

- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI.

- The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. MDPI.

- (PDF) Synthesis, Fungistatic, Protistocidal, and Antibacterial Activity of 1-(3-Amino-2-Hydroxypropyl)Indoles.

Sources

- 1. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Cyclopropyl 3-nitrobenzenesulfonamide | CAS 401589-92-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2 [smolecule.com]

- 6. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QSAR prediction of toxicity of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. sacheminc.com [sacheminc.com]

- 14. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 15. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]